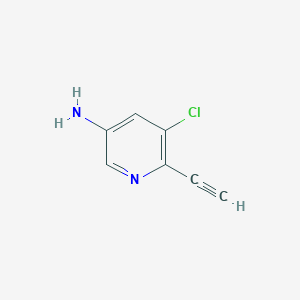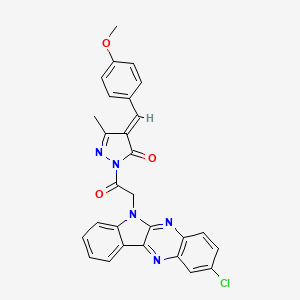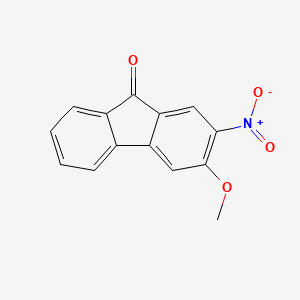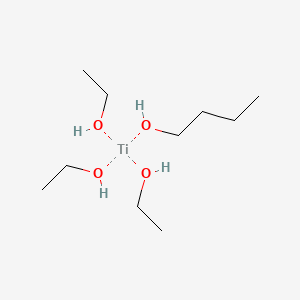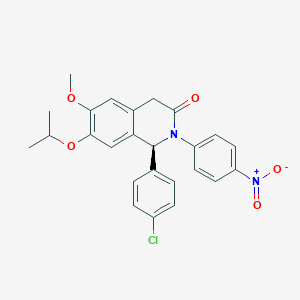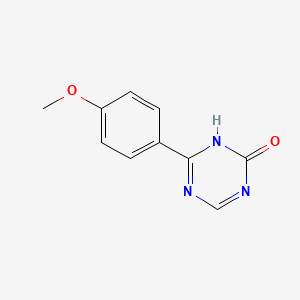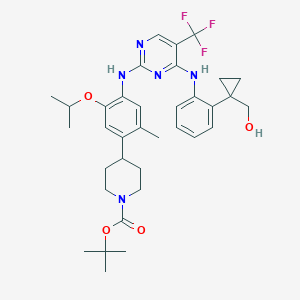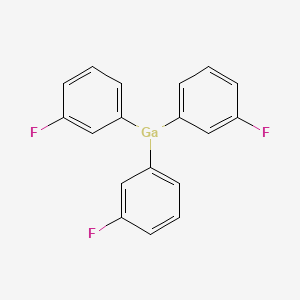
Tris(3-fluorophenyl)gallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(3-fluorophenyl)gallium is an organometallic compound that features a gallium atom bonded to three 3-fluorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tris(3-fluorophenyl)gallium typically involves the reaction of gallium trichloride with 3-fluorophenylmagnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
GaCl3+3C6H4F-MgBr→Ga(C6H4F)3+3MgBrCl
Industrial Production Methods
While specific industrial production methods for tris(3-fluorophenyl)gallium are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(3-fluorophenyl)gallium can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: Gallium oxide derivatives.
Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atoms.
Wissenschaftliche Forschungsanwendungen
Tris(3-fluorophenyl)gallium has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds.
Biology: Potential use in biological imaging due to its unique electronic properties.
Medicine: Investigated for its potential anticancer properties, similar to other gallium-based compounds.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism by which tris(3-fluorophenyl)gallium exerts its effects is not fully understood. it is believed to interact with cellular components through its gallium center, which can mimic iron and disrupt biological processes. This disruption can lead to the inhibition of cellular functions, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(3-fluorophenyl)antimony: Similar structure but with antimony instead of gallium.
Tris(8-quinolinolato)gallium (KP46): Another gallium-based compound with anticancer properties.
Uniqueness
Tris(3-fluorophenyl)gallium is unique due to the presence of fluorine atoms on the phenyl rings, which can influence its reactivity and electronic properties. This makes it distinct from other organogallium compounds and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
58448-13-8 |
|---|---|
Molekularformel |
C18H12F3Ga |
Molekulargewicht |
355.0 g/mol |
IUPAC-Name |
tris(3-fluorophenyl)gallane |
InChI |
InChI=1S/3C6H4F.Ga/c3*7-6-4-2-1-3-5-6;/h3*1-2,4-5H; |
InChI-Schlüssel |
FZKWZQGXSFNQIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)[Ga](C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



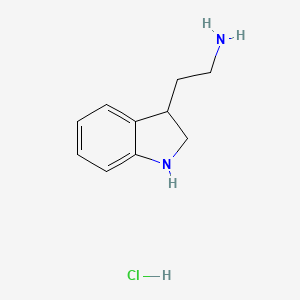
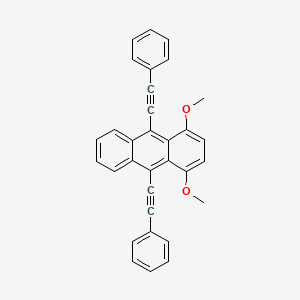
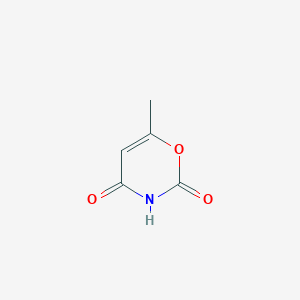
![azane;[(2S)-2-hydroxy-3-[hydroxy-[(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138782.png)

